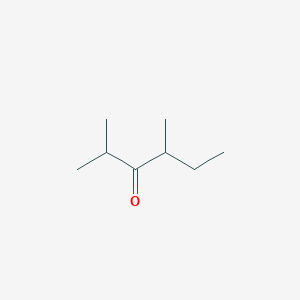

2,4-Dimethyl-3-hexanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAPVPGZDHJUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940080 | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-70-8 | |

| Record name | 3-Hexanone, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendant Role of Branched Ketones in Modern Synthesis

Branched ketones are crucial structural motifs found in a plethora of natural products and biologically active compounds. researchgate.net Their synthesis and manipulation are central to contemporary synthetic strategies, enabling the construction of complex molecular architectures. researchgate.net The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction; however, creating branched products through the monoalkylation of a methylene (B1212753) ketone has been a relatively underdeveloped area. acs.org Modern techniques like hydrogen borrowing catalysis are being explored to achieve this, avoiding harsh reagents like strong bases and alkyl halides. acs.org Furthermore, the development of regiodivergent catalytic methods allows for the direct conversion of aldehydes into either branched or linear ketones, showcasing the strategic importance of controlling branching in ketone synthesis. nih.gov

Charting New Territories: Research on 2,4 Dimethyl 3 Hexanone

Advanced research is actively exploring the synthetic utility and unique reactivity of 2,4-Dimethyl-3-hexanone. It is used as a reagent in organic synthesis, particularly for preparing other ketones and alcohols. One area of investigation involves its synthesis from simpler precursors, such as the Grignard reaction followed by oxidation of the resulting alcohol. chegg.com

Another significant research trajectory is its use as a substrate in enzyme-catalyzed reactions, where it can serve to probe the activity of various oxidoreductases. Furthermore, its potential as an intermediate in the synthesis of pharmaceutical compounds is an area of ongoing research. The reactivity of its carbonyl group is central to these studies, which can undergo reduction to form 2,4-dimethyl-3-hexanol (B75874), or nucleophilic substitution with reagents like hydrazine (B178648) to form hydrazones.

A Molecule of Depth: Structural and Stereochemical Nuances

Catalytic Oxidation Pathways from Precursor Alcohols

A principal route to obtaining this compound is through the oxidation of its corresponding secondary alcohol, 2,4-dimethyl-3-hexanol (B75874). This transformation involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom to which it is attached, forming a carbonyl group. github.io

Mechanisms of Chromic Acid and Permanganate-Mediated Oxidations

Chromic Acid Oxidation:

Chromic acid (H₂CrO₄), often generated in situ from reagents like potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of sulfuric acid, is a potent oxidizing agent for converting secondary alcohols to ketones. chemistrysteps.comchemistnotes.comlibretexts.org The oxidation of 2,4-dimethyl-3-hexanol to this compound using chromic acid proceeds via a chromate (B82759) ester intermediate. The mechanism involves the following key steps:

Formation of a Chromate Ester: The alcohol's oxygen atom attacks the chromium atom of chromic acid. chemistnotes.com

Deprotonation: A base, often a water molecule, removes a proton from the alcohol, leading to the formation of a chromate ester. ias.ac.in

Elimination: The hydrogen on the carbon bearing the hydroxyl group is removed, and the chromium species is eliminated, resulting in the formation of the ketone. chemistrysteps.comlibretexts.org

The reaction is sensitive to the electronic environment; electron-withdrawing groups on the alcohol can significantly slow down the reaction rate. ias.ac.in

Permanganate-Mediated Oxidation:

Industrial-Scale Catalytic Dehydrogenation Processes and Optimization

For industrial production, catalytic dehydrogenation of alcohols offers a more sustainable and efficient alternative to stoichiometric oxidants. mdpi.com This process involves passing the alcohol vapor over a heated catalyst, typically a metal such as copper, to produce the ketone and hydrogen gas. royalsocietypublishing.orggoogle.com

Key parameters for optimization include:

Catalyst Selection: Copper-based catalysts are often favored due to their high activity and selectivity, minimizing side reactions. royalsocietypublishing.org Palladium-based catalysts have also shown high efficiency. mdpi.com

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 150°C to 430°C, to facilitate the dehydrogenation process. royalsocietypublishing.orggoogle.com

Pressure: Operating at lower partial pressures can improve the approach to equilibrium and enhance the stability of the resulting ketone. royalsocietypublishing.org

| Catalytic Dehydrogenation Parameters | |

| Catalyst | Copper-based, Palladium-based mdpi.comroyalsocietypublishing.org |

| Temperature Range | 150°C - 430°C royalsocietypublishing.orggoogle.com |

| Pressure | Low partial pressures favored royalsocietypublishing.org |

Stereochemical Control in Ketone Formation from Secondary Alcohols

When the secondary alcohol precursor is chiral, the stereochemical outcome of the oxidation is an important consideration. The oxidation process itself typically removes the chiral center if the hydroxyl-bearing carbon is the stereocenter, resulting in an achiral ketone. However, the stereochemistry of the starting alcohol can influence reaction rates. In biological systems, enzymatic oxidations, often catalyzed by dehydrogenases, exhibit high stereospecificity. libretexts.orgnumberanalytics.com For chemical syntheses, while the direct oxidation to the ketone erases the stereocenter, the principles of stereoselective synthesis are crucial when designing multi-step pathways where the stereochemistry of intermediates is critical. numberanalytics.com

Carbon-Carbon Bond Forming Reactions for Targeted Synthesis

An alternative approach to synthesizing this compound involves the construction of its carbon skeleton through bond-forming reactions.

Advanced Grignard Reagent Addition Strategies

The synthesis of this compound can be achieved through a Grignard reaction. chegg.comchegg.com A common strategy involves the reaction of an appropriate Grignard reagent with a suitable carbonyl compound, followed by oxidation of the resulting alcohol. For instance, isobutyraldehyde (B47883) can be reacted with a sec-butylmagnesium bromide Grignard reagent. This addition reaction forms the secondary alcohol, 2,4-dimethyl-3-hexanol, which is then oxidized to the target ketone. lookchem.com Careful control of reaction conditions, such as temperature, is necessary to maximize the yield of the desired product.

| Grignard Synthesis of this compound | |

| Reactant 1 | Isobutyraldehyde lookchem.com |

| Reactant 2 | sec-Butylmagnesium bromide lookchem.com |

| Intermediate | 2,4-Dimethyl-3-hexanol |

| Final Step | Oxidation |

Friedel-Crafts Acylation Applications in Highly Branched Ketone Synthesis

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to an aromatic ring, resulting in the formation of a ketone. masterorganicchemistry.com While not a direct route to the aliphatic this compound, the principles of this reaction are relevant to the synthesis of more complex structures containing branched ketone moieties. The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.compearson.com A key advantage of Friedel-Crafts acylation is that the acylium ion intermediate is stable and does not undergo rearrangements, which is often a problem in Friedel-Crafts alkylation. pearson.com This allows for the controlled introduction of specific acyl groups. For the synthesis of highly branched ketones, a suitable acyl chloride, such as isobutyryl chloride, could be used to acylate an appropriate substrate. lookchem.com

Enantioselective and Diastereoselective Reduction Pathways for Derivatives

The reduction of the carbonyl group in this compound to its corresponding alcohol, 2,4-Dimethyl-3-hexanol, creates a new stereocenter. Controlling the stereochemistry of this reduction is crucial for accessing specific stereoisomers, which is often a requirement in the synthesis of pharmaceuticals and other biologically active molecules.

Catalytic hydrogenation is a widely used reduction method in both laboratory and industrial settings. drhazhan.com This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst, such as platinum, palladium, or nickel. libretexts.org The reaction is typically exothermic and thermodynamically favorable. libretexts.org

The stereochemical outcome of catalytic hydrogenation is often governed by the approach of the substrate to the catalyst surface. The addition of hydrogen generally occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org In the case of a chiral ketone like this compound, the existing stereocenters can direct the approach of the molecule to the catalyst surface, a phenomenon known as substrate control, leading to a diastereoselective outcome. The choice of catalyst and reaction conditions can influence the degree of diastereoselectivity. For example, cobalt-based catalysts have shown high efficacy in ketone reductions under mild conditions.

Table 1: Comparison of Catalysts in Ketone Hydrogenation

| Catalyst Type | Typical Metals | Common Conditions | Selectivity Notes |

|---|---|---|---|

| Platinum Group | Pt, Pd, Rh | Low pressure, room temp. | High activity, generally good selectivity. |

| Nickel | Raney Ni | Higher pressure/temp. | Cost-effective, widely used industrially. |

| Cobalt-based | CoCl₂ complexes | Mild conditions (20°C) | Can achieve high yields (up to 97%). |

To achieve high levels of enantioselectivity or diastereoselectivity beyond what substrate control can offer, chiral reducing agents or catalysts are employed. These reagents create a chiral environment around the carbonyl group, favoring the formation of one stereoisomer over the other.

An important strategy involves the enantioselective reduction of β-halo ketones using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, followed by cyclization to form enantioenriched products. acs.org While this applies to precursors for cyclic compounds, the principle of using chiral catalysts is broadly applicable. For acyclic ketones, chiral auxiliaries or catalysts like those used in Noyori's asymmetric hydrogenation (e.g., Ru-BINAP systems) are state-of-the-art for producing chiral alcohols with high enantiomeric excess. The stereochemical outcome is dictated by the specific chirality of the catalyst employed.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more efficient, produce less waste, and use less hazardous substances. These principles are increasingly integral to the development of modern synthetic methodologies.

Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a reaction. kccollege.ac.in It measures the proportion of reactant atoms that are incorporated into the desired product. wordpress.com An ideal reaction has 100% atom economy, where all reactant atoms are found in the final product.

Equation 1: Atom Economy Calculation

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Atom Economy | By-products | Example |

|---|---|---|---|

| Addition | 100% | None | Diels-Alder, Hydrogenation |

| Rearrangement | 100% | None | Claisen Rearrangement |

| Substitution | <100% | Yes | Williamson Ether Synthesis |

| Elimination | <100% | Yes | Dehydration of an alcohol |

Efforts to improve atom economy focus on designing catalytic cycles where reagents are regenerated, or on developing addition-type reactions that directly construct the target molecule. chembam.com

The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency, enable reactions under milder conditions, and be used in small amounts. kccollege.ac.in The development of sustainable catalytic systems for ketone synthesis is an active area of research.

Recent innovations include the use of organocatalysts, which are small, metal-free organic molecules. For example, tritylium (B1200429) tetrakis(pentafluorophenyl)borate (B1229283) has been used as a highly active organocatalyst for the cyanosilylation of ketones at parts-per-million (ppm) loadings under solvent-free conditions. rsc.org, researchgate.net Another approach involves using choline (B1196258) hydroxide, a green and metal-free catalyst, for Claisen-Schmidt condensations in water to produce α,β-unsaturated ketones. acs.org Air-stable organobismuth complexes have also been shown to be effective, reusable catalysts for the synthesis of α,β-unsaturated ketones. scirp.org These catalytic systems reduce reliance on toxic and heavy metals, minimize waste, and often allow for simpler purification procedures. researchgate.net

Exploration of Environmentally Benign Reaction Conditions (e.g., Solvent-Free or Aqueous Media)

In alignment with the principles of green chemistry, research has focused on developing synthetic routes to this compound that minimize or eliminate the use of hazardous organic solvents. These approaches often involve aqueous media or solvent-free conditions, aiming to reduce environmental impact and improve safety and efficiency.

One prominent method involves the oxidation of the corresponding secondary alcohol, 2,4-dimethyl-3-hexanol, in an aqueous acidic medium. Oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) are effective for this transformation. The reaction, when using chromic acid, typically proceeds in an aqueous solution of sulfuric acid. This method leverages water as a solvent, which is non-toxic, non-flammable, and readily available, making it a significantly greener alternative to traditional organic solvents.

Another significant advancement in environmentally benign synthesis is the development of solvent-free oxidation methods. A notable example is the oxidation of 2,4-dimethyl-3-hexanol using a solid mixture of potassium permanganate and copper (II) sulfate (B86663) pentahydrate. sciencemadness.org This reaction requires only a catalytic amount of aqueous sulfuric acid to initiate the process and is heated to completion, avoiding the need for a bulk organic solvent. sciencemadness.org The product is then extracted from the solid reaction mixture. sciencemadness.org This solvent-free approach not only reduces waste but can also simplify the work-up procedure.

Biocatalysis represents another frontier in the green synthesis of ketones. The enzymatic reduction of this compound to its corresponding alcohol using alcohol dehydrogenases (ADHs) in a phosphate (B84403) buffer system has been studied. While this is a reduction reaction, the principles are applicable to oxidation as well, highlighting the potential for using enzymes to carry out the synthesis of this compound in aqueous buffers, which are mild and environmentally friendly reaction media.

Detailed research findings for these environmentally benign methods are summarized in the tables below.

Table 1: Aqueous Oxidation of 2,4-Dimethyl-3-hexanol

| Oxidizing Agent | Solvent System | Temperature | Key Findings | Citation |

|---|---|---|---|---|

| Chromic Acid (H₂CrO₄) | 10–20% v/v Aqueous H₂SO₄ | 60–80°C | Effective conversion to the ketone via a chromate ester intermediate. |

Table 2: Solvent-Free Oxidation of 2,4-Dimethyl-3-hexanol

| Reagents | Conditions | Key Findings | Citation |

|---|

Carbonyl Group Reactivity and Nucleophilic Addition Mechanisms

The carbonyl group is the primary site of reactivity in this compound, characterized by an electrophilic carbon atom susceptible to nucleophilic attack. This inherent polarity dictates the course of nucleophilic addition reactions, leading to a variety of functional group transformations.

Kinetics and Thermodynamics of Hydrazone and Oxime Formation

The formation of imine derivatives, such as hydrazones and oximes, from this compound is a classic example of nucleophilic addition to the carbonyl group. These reactions proceed via a tetrahedral intermediate, and the rate-limiting step under neutral or biological pH is typically the acid-catalyzed dehydration of this intermediate to form the final product. nih.gov

The kinetics of hydrazone formation are influenced by several factors. Generally, alkyl ketones react more slowly than alkyl aldehydes due to the greater steric hindrance and the slight electron-donating effect of the two alkyl groups compared to the single alkyl group and hydrogen of an aldehyde. nih.govstudentski.net For this compound, the presence of a secondary butyl group (at C4) and an ethyl group (at C2) flanking the carbonyl group introduces significant steric bulk, which can slow the rate of nucleophilic attack compared to less hindered ketones.

Table 1: Factors Influencing Hydrazone/Oxime Formation Kinetics

| Factor | Effect on this compound | Rationale |

|---|---|---|

| Steric Hindrance | Decreases reaction rate | The bulky alkyl groups (ethyl and sec-butyl) impede the approach of the nucleophile (hydrazine/hydroxylamine) to the electrophilic carbonyl carbon. studentski.net |

| Electronic Effects | Decreases reactivity compared to aldehydes | Two electron-donating alkyl groups reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. studentski.net |

| pH | Rate is pH-dependent | The reaction requires acid catalysis for the dehydration of the carbinolamine intermediate, but the nucleophile must be in its free base form to be reactive. nih.gov |

Stereoelectronic Effects on Nucleophilic Attack Stereoselectivity

The carbonyl carbon of this compound is prochiral. Furthermore, the molecule possesses two chiral centers at the C2 and C4 positions. As a result, nucleophilic attack on the carbonyl group can lead to the formation of diastereomeric alcohol products. The stereochemical outcome of such additions is governed by stereoelectronic effects, often rationalized by models like the Felkin-Ahn model. msu.edu

According to this model, the nucleophile preferentially attacks the carbonyl carbon from the side opposite the largest substituent to minimize steric interactions. For this compound, the relative orientation of the substituents on the adjacent chiral carbons (C2 and C4) will dictate the favored trajectory of nucleophilic approach, leading to one diastereomer being formed in excess. The use of bulky reducing agents, for example, can reverse the selectivity observed with smaller reagents by favoring attack from the less hindered equatorial face. msu.edu Chelation control can also influence stereoselectivity if the nucleophilic reagent contains a metal that can coordinate with the carbonyl oxygen and another nearby functional group. msu.edu

Alpha-Carbon Reactivity: Enolization Dynamics and Substitution Reactions

The hydrogen atoms on the carbons alpha to the carbonyl group (C2 and C4) of this compound are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate conjugate base. uzh.chlibretexts.org This acidity is the basis for the compound's reactivity at these positions, primarily through the formation of enol or enolate intermediates.

Kinetic and Thermodynamic Control in Enol Tautomer Formation

As an unsymmetrical ketone, this compound can form two different regioisomeric enolates upon deprotonation. youtube.commasterorganicchemistry.com

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton at the C2 position. This process is faster. youtube.commasterorganicchemistry.com

Thermodynamic Enolate: Formed by removing a proton from the C4 position. This results in a more substituted, and therefore more stable, double bond in the enolate. youtube.commasterorganicchemistry.com

The selective formation of either the kinetic or thermodynamic enolate is a cornerstone of synthetic strategy and can be controlled by the reaction conditions. libretexts.org

Table 2: Conditions for Regioselective Enolate Formation of this compound

| Condition | Favored Enolate | Reagents & Temperature | Rationale |

|---|---|---|---|

| Kinetic Control | C2-Enolate (less substituted) | Strong, bulky, non-nucleophilic base (e.g., LDA); low temperature (-78 °C); aprotic solvent. youtube.commasterorganicchemistry.com | The bulky base removes the sterically more accessible proton at C2 faster. Low temperature prevents equilibration to the more stable thermodynamic enolate. youtube.comlibretexts.org |

| Thermodynamic Control | C4-Enolate (more substituted) | Weaker, smaller base (e.g., NaH, NaOEt); higher temperature; protic solvent or excess ketone. masterorganicchemistry.com | These conditions allow the initially formed enolates to equilibrate. The equilibrium favors the formation of the more stable, more substituted enolate derived from deprotonation at C4. masterorganicchemistry.comlibretexts.org |

Mechanisms of Alpha-Halogenation and Subsequent Transformations

The alpha-carbons of this compound can be halogenated under both acidic and basic conditions, proceeding through different intermediates. evitachem.com

Under acidic conditions , the rate-determining step is the formation of an enol tautomer. libretexts.orglibretexts.org The enol then rapidly attacks the halogen (e.g., Br₂). Since the formation of the enol does not involve the halogen, the reaction rate is independent of the halogen concentration. libretexts.org For this compound, acid catalysis would likely favor the formation of the more stable thermodynamic enol, leading to halogenation at the C4 position.

Under basic conditions , an enolate ion is formed, which acts as the nucleophile. uzh.ch The initial halogenation makes the remaining alpha-proton on the same carbon even more acidic due to the electron-withdrawing inductive effect of the halogen. This can lead to multiple halogenations at the same site if multiple alpha-hydrogens are present. libretexts.org By using kinetic conditions (LDA, -78 °C) to form the C2-enolate, one could achieve selective monohalogenation at the C2 position.

A key subsequent transformation of the resulting α-halo ketones is dehydrobromination. Treatment with a base can induce an E2 elimination to yield an α,β-unsaturated ketone. libretexts.org For example, 2-bromo-2,4-dimethyl-3-hexanone would yield 2,4-dimethyl-1-hexen-3-one upon elimination.

Electron Transfer Mechanisms Involving Enol Tautomers in Oxidation

The enol tautomers of this compound are susceptible to oxidation via electron transfer mechanisms. Studies on the oxidation of structurally similar ketones by metal complexes, such as tris(1,10-phenanthroline)Fe(III), show that the reaction proceeds through the oxidation of the enol tautomer, not the keto form. cdnsciencepub.com

The mechanism involves an initial electron transfer from the electron-rich enol double bond to the oxidant, forming a radical cation intermediate. cdnsciencepub.com The rate of this electron transfer is highly dependent on the structure of the enol. Electron-donating substituents, such as the methyl groups present in the enol forms of this compound, stabilize the radical cation intermediate and thus significantly increase the rate of oxidation compared to less substituted enols like that of acetone. cdnsciencepub.com The more highly substituted enol (from deprotonation at C4) would be expected to be the more reactive tautomer in these oxidation reactions. cdnsciencepub.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dimethyl-3-pentanone |

| Acetone |

| Hydrazine (B178648) |

| Hydroxylamine (B1172632) |

| Lithium diisopropylamide (LDA) |

| Sodium hydride (NaH) |

| Sodium ethoxide (NaOEt) |

| 2-Bromo-2,4-dimethyl-3-hexanone |

| 2,4-Dimethyl-1-hexen-3-one |

Advanced Oxidative Transformations of this compound

The oxidation of ketones such as this compound can proceed through various pathways, leading to a range of smaller molecules, including carboxylic acid derivatives. These transformations are often complex and can be controlled through the careful selection of reagents and reaction conditions.

The oxidation of this compound to carboxylic acid derivatives involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This type of reaction typically requires strong oxidizing agents and can be challenging to control. Under drastic oxidation conditions, such as with chromic acid or acidic potassium permanganate, ketones are cleaved to produce carboxylic acids. ncert.nic.in For an unsymmetrical ketone like this compound, this cleavage can occur on either side of the carbonyl group, leading to a mixture of products.

The oxidation does not affect a carbon-carbon double bond if one is present elsewhere in the molecule. ncert.nic.in The oxidation of methyl ketones through the haloform reaction is a well-known method for producing carboxylic acids with one less carbon atom, though this compound is not a methyl ketone. ncert.nic.in However, the general principle of cleavage under strong oxidizing conditions applies. For instance, the oxidation of its precursor alcohol, 2,4-dimethyl-3-hexanol, with potassium permanganate in acidic media yields this compound. Further, more forceful oxidation of the ketone itself would lead to chain cleavage.

The potential carboxylic acid products from the oxidative cleavage of this compound are outlined in the table below.

| Cleavage Site | Resulting Carboxylic Acid 1 | Resulting Carboxylic Acid 2 |

| C2-C3 Bond | Isobutyric Acid | Propanoic Acid |

| C3-C4 Bond | 2-Methylbutanoic Acid | Acetic Acid |

The kinetics of catalytic oxidation of ketones can often be described by models such as the Langmuir-Hinshelwood (L-H) mechanism. nih.govresearchgate.net This model is applied to reactions where reactants adsorb onto the catalyst surface before reacting. nih.gov The L-H model assumes that all active sites on the catalyst surface are equivalent and that the ability of a molecule to adsorb at a given site is independent of whether adjacent sites are occupied.

Studies on the catalytic oxidation of various ketones have successfully employed the Langmuir-Hinshelwood model to fit experimental data. nih.govepa.gov For example, the kinetic behavior of methyl isobutyl ketone oxidation over a Pt/γ-Al₂O₃ catalyst was effectively accounted for using the L-H rate expression. nih.gov In the context of this compound, its structural features significantly influence its reactivity. The branched structure of the molecule can slow down reaction rates compared to linear isomers due to restricted access to the active sites on the catalyst.

A common issue in the catalytic oxidation of alcohols to ketones is the deactivation of the catalyst due to poisoning by the ketone product adsorbing onto the surface. epa.gov This phenomenon can also be successfully modeled using a Langmuir-Hinshelwood mechanism, where the reaction rate is correlated with the adsorption coefficient of the ketone on the catalyst. epa.gov The competition between hydrogen and ketones for adsorption sites is a key factor in these kinetic models. researchgate.net

Unimolecular Decomposition Pathways and Radical Intermediates

At elevated temperatures or upon high-energy input, this compound can undergo unimolecular decomposition. These reactions proceed through the formation of highly reactive radical intermediates and result in a variety of smaller molecular fragments.

In the gas phase, such as in mass spectrometry, ketones undergo predictable fragmentation patterns. libretexts.org A primary pathway for aliphatic ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. This results in the formation of a stable acylium ion and an alkyl radical. libretexts.org For this compound, two primary alpha-cleavage pathways are possible.

Predicted Fragments from Alpha-Cleavage of this compound

| Cleavage Site | Acylium Ion Formed | m/z | Neutral Radical Lost |

|---|---|---|---|

| C2-C3 Bond | (CH₃)₂CH-CO⁺ | 71 | •CH₂CH₃ |

| C3-C4 Bond | CH₃CH₂-CO⁺ | 57 | •CH(CH₃)₂ |

While often associated with cyclic compounds, ring-opening mechanisms provide insight into C-C bond cleavage. researchgate.netnih.gov The Norrish Type I reaction in cyclic ketones, for instance, forms a ring-opened biradical product, which can then undergo secondary dissociation. researchgate.net Analogous C-C scissions occur in acyclic radicals. For instance, studies on the unimolecular decomposition of radicals derived from 2,4-dimethyloxetane (B180638) (a related cyclic ether) show that ring-opening via C-C or C-O bond scission is a key step, leading to unsaturated alkoxy or carbonyl radicals that subsequently decompose. acs.orgnih.gov

At the high temperatures characteristic of pyrolysis and combustion, the dominant decomposition pathways involve radical chain reactions. kaust.edu.sa Following an initial hydrogen abstraction from the this compound molecule, the resulting alkyl radical undergoes further reactions, with beta-scission (β-scission) being a critical step. kaust.edu.sa Beta-scission is a process where a bond beta to the radical center cleaves, resulting in the formation of a double bond and a new, smaller radical. nih.gov

The product distribution in these high-temperature reactions is complex and depends on which hydrogen is initially abstracted and the subsequent β-scission pathways. kaust.edu.saresearchgate.net Studies on the pyrolysis of di-isopropyl ketone (2,4-dimethyl-3-pentanone), a close structural analogue, highlight the importance of unimolecular decomposition and the subsequent isomerization and decomposition of the resulting fuel radicals. kaust.edu.sa

A strong analogy can be drawn from the decomposition of the 2,5-dimethyltetrahydrofuranyl radical, which ring-opens to form a 2-hexanone-5-yl radical. acs.orgnih.gov This radical then undergoes β-scission, cleaving the C-C bond beta to the radical center, to produce propene and an acetonyl radical. acs.orgnih.gov Applying this logic to a radical formed from this compound (e.g., the 2,4-dimethyl-3-oxo-5-hexyl radical), β-scission would lead to the formation of an alkene and a smaller oxygenated radical.

Illustrative Beta-Scission Pathway

| Initial Radical (Example) | Bond Cleaved (β to radical) | Alkene Product | New Radical Product |

|---|---|---|---|

| CH₃CH(•)CH(CH₃)C(=O)CH₂CH₃ | C3-C4 Bond | Propene | CH₃C(=O)CH₂CH₃ (2-Butanone-3-yl radical) |

The competition between different decomposition channels is highly dependent on temperature and pressure, with radical-producing pathways becoming more significant at higher temperatures. kit.edu

Stereochemical Control and Asymmetric Synthesis Strategies Involving 2,4 Dimethyl 3 Hexanone

Enantioselective and Diastereoselective Synthetic Approaches

The creation of specific stereoisomers of 2,4-dimethyl-3-hexanone and its derivatives relies on a variety of sophisticated synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomeric and diastereomeric outcomes.

Utilization of Chiral Auxiliaries and Organocatalysts in Derivatization

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. rsc.orgresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. The Evans oxazolidinone auxiliaries, for instance, have been instrumental in controlling the stereoselectivity of aldol (B89426) reactions. wikipedia.org More recently, the "SuperQuat" family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidin-2-ones, have been developed to offer superior diastereofacial selectivity due to a conformational bias induced by the gem-dimethyl substitution at the C(5) position. rsc.org This structural feature hinders nucleophilic attack at the endocyclic carbonyl group, facilitating the recovery and recycling of the auxiliary. rsc.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral organocatalysts can be employed in the derivatization of ketones like this compound. chemistry-chemists.comresearchgate.net For example, proline and its derivatives have been shown to catalyze asymmetric aldol reactions, providing a pathway to chiral β-hydroxy ketones. researchgate.netrsc.org The mechanism often involves the formation of a chiral enamine intermediate, which then reacts with an electrophile with high facial selectivity. ub.edu The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. metu.edu.tr

Methodologies for Optimizing Enantiomeric Excess and Diastereomeric Ratios

Achieving high levels of enantiomeric excess (ee) and diastereomeric ratios (dr) is a primary goal in asymmetric synthesis. msu.edu This often involves the careful optimization of reaction parameters such as temperature, solvent, and the nature of the catalyst or auxiliary. metu.edu.trsci-hub.se

For instance, in aldol reactions, the geometry of the enolate (Z or E) can significantly influence the stereochemical outcome. sci-hub.se The use of specific bases and reaction conditions can favor the formation of one enolate isomer over the other. The choice of solvent can also play a critical role; for example, some reactions show accelerated reversal in nonpolar solvents like pentane (B18724) compared to more polar solvents like THF. sci-hub.se

Biocatalysis, using enzymes to perform chemical transformations, offers another avenue for optimizing stereoselectivity. Alcohol dehydrogenases (ADHs) have been used for the enantioselective reduction of ketones. For example, ADHs from Lactobacillus brevis can reduce this compound to (R)-2,4-dimethyl-3-hexanol with greater than 99% enantiomeric excess. Similarly, Baeyer-Villiger monooxygenases (BVMOs) have been employed in the kinetic resolution of racemic ketones, yielding both chiral ketones and esters with excellent enantiopurities. researchgate.net

The following table summarizes some methods used to optimize stereochemical outcomes:

| Method | Key Parameters to Optimize | Desired Outcome |

| Chiral Auxiliary Control | Auxiliary structure, reaction temperature, Lewis acid | High diastereoselectivity |

| Organocatalysis | Catalyst structure, solvent, temperature, substrate concentration | High enantioselectivity |

| Biocatalysis | Enzyme selection, pH, temperature, co-factor presence | High enantiomeric excess |

| Metal-Catalyzed Reactions | Ligand structure, metal source, solvent, temperature | High enantioselectivity and/or diastereoselectivity |

Chiral Induction in Aldol and Related Condensations to Form Hexanone Derivatives

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize derivatives of this compound with control over the newly formed stereocenters. wikipedia.org Chiral induction in these reactions can be achieved through various means, including the use of chiral substrates, reagents, or catalysts. msu.edu

When a chiral aldehyde or ketone is used as a substrate, it can influence the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselection. The inherent chirality of the starting material directs the approach of the incoming nucleophile. msu.edu

Alternatively, chiral boron enolates have been studied for their ability to induce asymmetry in aldol condensations. sci-hub.se The stereochemistry of the resulting aldol adduct is often correlated with the geometry of the boron enolate. For instance, cis enolates can lead to a single detectable diastereoisomer. sci-hub.se The proposed transition state model for this chirality transfer is based on steric interactions. sci-hub.se

The Mukaiyama aldol reaction, which involves the use of a silyl (B83357) enol ether and a Lewis acid, provides another powerful method for stereoselective aldol additions. msu.edu The choice of Lewis acid and the stereochemistry of the silyl enol ether can be manipulated to achieve high levels of diastereoselectivity. msu.edu

Advanced Chiral Separation and Resolution Techniques

While asymmetric synthesis aims to produce a single stereoisomer, the separation of racemic mixtures remains a crucial technique in obtaining enantiomerically pure compounds.

Development of Chiral Stationary Phases for Chromatographic Enantiomer Separation

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used method for the separation of enantiomers. merckmillipore.comresearchgate.net CSPs create a chiral environment that allows for differential interaction with the two enantiomers of a racemic compound, leading to their separation. scielo.org.mx

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used. sigmaaldrich.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been shown to be effective in the resolution of various chiral compounds. researchgate.net The enantioseparation capabilities of these CSPs are influenced by the substituents on the polysaccharide backbone. nih.gov

Cyclodextrin-based CSPs, such as ChiraDex®, which is based on beta-cyclodextrin (B164692) bonded to silica, are also effective for separating a broad range of enantiomers, including hydrocarbons and ketones. merckmillipore.comnih.gov The separation mechanism involves the formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity. nih.gov

The development of new CSPs is an active area of research, with a focus on improving resolution, broadening applicability, and enhancing solvent tolerance. scielo.org.mxnih.gov

The table below highlights some common types of chiral stationary phases and their applications.

| Chiral Stationary Phase Type | Example | Typical Analytes |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Aromatic compounds, ketones, esters |

| Cyclodextrin-based | Beta-cyclodextrin (e.g., ChiraDex®) merckmillipore.com | Hydrocarbons, steroids, aromatic amines merckmillipore.com |

| Pirkle-type | N-(3,5-dinitrobenzoyl)phenylglycine | Arylalkylcarbinols researchgate.net |

| Protein-based | Teicoplanin | Amino acids sigmaaldrich.com |

Kinetic Resolution Studies of Racemic Mixtures

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the enrichment of the slower-reacting enantiomer. beilstein-journals.org This technique can be highly effective for obtaining enantiomerically pure compounds. rsc.org

Enzymatic kinetic resolution is a particularly powerful approach. For example, lipases can be used for the stereospecific acylation of racemic amines or alcohols, leaving one enantiomer unreacted. diva-portal.org Similarly, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the enantioselective oxidation of racemic ketones, resulting in the formation of a chiral ester and the recovery of the unreacted ketone in high enantiomeric excess. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution. diva-portal.org In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. rsc.orgdiva-portal.org This often involves a combination of a stereoselective catalyst (e.g., an enzyme) and a racemization catalyst. diva-portal.org

Determination of Absolute Configuration of Chiral this compound Isomers

The unambiguous assignment of the absolute configuration of stereoisomers is a critical aspect of stereochemistry and asymmetric synthesis. For this compound, which possesses two chiral centers at the C2 and C4 positions, there are four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The determination of the specific three-dimensional arrangement of atoms for these isomers relies on a combination of spectroscopic techniques and computational methods.

The primary methods for establishing the absolute configuration of a chiral molecule like this compound are X-ray crystallography, chiroptical spectroscopy (notably Vibrational Circular Dichroism), and chemical correlation.

Cahn-Ingold-Prelog (CIP) Convention

The foundation for describing the absolute configuration at a stereocenter is the Cahn-Ingold-Prelog (CIP) priority rules. This system provides a standardized nomenclature (R/S notation) for each chiral center. libretexts.org The process involves assigning priorities (1 through 4) to the four substituents attached to the chiral carbon based on atomic number. The molecule is then oriented so that the lowest priority group (4) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated 'R' (from the Latin rectus). If the sequence is counter-clockwise, it is designated 'S' (sinister). libretexts.org

For the chiral centers in this compound, the substituents would be assigned priorities to determine the R/S designation for both the C2 and C4 carbons.

Table 1: CIP Priority Assignment for Chiral Centers in this compound

| Chiral Center | Substituent | Basis for Priority Assignment (Atomic Number) | Priority |

| C2 | -C(=O)CH(C)CH2CH3 (Carbonyl group side) | Oxygen (doubly bonded) > Carbon | 1 |

| -CH3 (Methyl group) | Carbon | 2 | |

| -H (Hydrogen) | Hydrogen | 4 | |

| -C4H(CH3)CH2CH3 (Rest of the chain) | Carbon | 3 | |

| C4 | -C(=O)CH(CH3) (Carbonyl group side) | Carbon attached to Oxygen | 1 |

| -CH2CH3 (Ethyl group) | Carbon attached to Carbon | 2 | |

| -CH3 (Methyl group) | Carbon | 3 | |

| -H (Hydrogen) | Hydrogen | 4 |

Note: This table provides a simplified priority assignment. A detailed analysis involves moving outward from the chiral center until a point of difference is established.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has become a powerful and reliable technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.netresearchgate.net This is particularly valuable when obtaining single crystals for X-ray analysis is not feasible. ru.nl VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. ru.nl

The process involves two key steps:

Experimental Measurement : The experimental VCD spectrum of a pure enantiomer of this compound is recorded.

Computational Simulation : Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (2R, 4R)-isomer). researchgate.net

The absolute configuration is assigned by comparing the experimentally measured spectrum with the computationally predicted spectrum. A good match between the signs and relative intensities of the VCD bands of the experimental spectrum and the calculated spectrum for the (R,R)-isomer confirms that the sample has the (R,R)-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (S,S)-configuration. researchgate.net This comparison provides a high level of confidence in the stereochemical assignment. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated VCD Data for Absolute Configuration Assignment

| Frequency Range (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-Isomer | Conclusion |

| 1700-1750 (C=O stretch) | (+) Positive | (+) Positive | Match |

| 1450-1480 (CH₃ bend) | (-) Negative | (-) Negative | Match |

| 1370-1400 (CH bend) | (+) Positive | (+) Positive | Match |

| 1100-1150 (C-C stretch) | (-) Negative | (-) Negative | Match |

This table is a generalized illustration of the VCD analysis principle. The specific frequencies and signs would be unique to the this compound isomer being analyzed.

Other Methods

While VCD is highly effective, other methods can also be employed:

X-ray Crystallography : This method provides an unambiguous determination of the absolute configuration by mapping the electron density of a single crystal. libretexts.org However, its application is contingent on the ability to grow a suitable, high-quality crystal of either this compound itself or a derivative.

Chemical Correlation : This involves chemically converting the this compound isomer into a different chiral compound whose absolute configuration is already known, without affecting the stereochemistry of the chiral centers. If the reaction pathway is understood and does not alter the configuration at the chiral center, the configuration of the starting material can be inferred from the known product. libretexts.org

The combination of these methods, particularly the synergy between experimental VCD spectroscopy and theoretical DFT calculations, provides a robust framework for the definitive determination of the absolute configuration of the chiral isomers of this compound.

Computational and Theoretical Investigations of 2,4 Dimethyl 3 Hexanone

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of 2,4-dimethyl-3-hexanone. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry and the energies of its different spatial arrangements.

The presence of multiple single bonds in this compound allows for rotation, leading to various three-dimensional structures known as conformers. Conformational analysis aims to identify the most stable conformers and map the energy landscape associated with their interconversion.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for these calculations. nih.gov A typical procedure involves:

Initial Structure Generation: Creating a set of possible conformers by systematically rotating around the single bonds.

Geometry Optimization: Calculating the lowest energy geometry for each starting conformer. Methods like B3LYP with a 6-31G(d,p) basis set are often employed for this step. nih.govconicet.gov.ar

Energy Calculation: Performing higher-accuracy single-point energy calculations on the optimized geometries using methods like Coupled Cluster (CC) theory (e.g., DLPNO-CCSD(T)) to refine the relative energies of the conformers. nih.gov

Transition State Search: Identifying the transition state structures that connect the stable conformers to map the energy barriers for interconversion.

The resulting data allows for the creation of a potential energy surface, which is a map of the molecule's energy as a function of its geometry, revealing the most stable states and the pathways between them.

Table 1: Computational Methods for Conformational Analysis

| Method Type | Specific Method | Basis Set | Application |

|---|---|---|---|

| Force Field | MM3, MM4, MMFF94 | N/A | Initial exploration of many conformers. nih.gov |

| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-31G(d,p), def2-TZVP | Geometry optimization and frequency calculations. nih.govacs.org |

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is key to understanding its reactivity. Properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential are of particular interest.

The HOMO-LUMO gap is a critical parameter, representing the energy difference between the highest energy orbital containing electrons and the lowest energy orbital that is empty. nih.gov A smaller gap generally indicates higher reactivity, as it is easier to excite an electron to a higher energy state. nih.gov For ketones, the inclusion of the carbonyl group tends to reduce the HOMO-LUMO gap compared to their alkane counterparts. nih.gov Computational studies on a wide range of organic molecules have shown that functional groups have a significant impact on this gap. chemrxiv.org

Charge distribution analysis reveals the partial positive and negative charges on the atoms within the molecule. In this compound, the electronegative oxygen atom of the carbonyl group draws electron density, making the carbonyl carbon electrophilic (partially positive) and the oxygen nucleophilic (partially negative). The electron-donating methyl groups attached at the C2 and C4 positions influence this charge distribution by slightly reducing the electrophilicity of the carbonyl carbon. Computational methods like DFT (e.g., at the B3LYP/6-31G** level) can model this charge distribution and generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. lew.ro

Reaction Pathway Modeling and Transition State Characterization

Theoretical models are invaluable for studying the mechanisms of chemical reactions involving this compound. These models can map out the entire reaction pathway, including short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

Ab initio and DFT methods are used to model reaction pathways and calculate important kinetic and thermodynamic parameters. For instance, the kinetics of hydrogen abstraction from various ketones by hydroxyl (OH) and hydroperoxyl (HO₂) radicals have been extensively studied theoretically. universityofgalway.ienih.govnih.gov These studies typically involve:

Locating Stationary Points: Optimizing the geometries of reactants, products, pre- and post-reaction complexes, and transition states. nih.govnih.gov

Validating Transition States: Performing intrinsic reaction coordinate (IRC) calculations to ensure that the identified transition state correctly connects the reactants and products. nih.gov

Calculating Energies: Using high-level methods like CCSD(T) to obtain accurate energies for all stationary points, which are then used to determine reaction barriers (activation energies). universityofgalway.ienih.gov

Calculating Rate Constants: Employing Transition State Theory (TST), often with corrections for quantum tunneling (e.g., Eckart or Wigner methods), to calculate reaction rate constants over a range of temperatures. universityofgalway.ieresearchgate.net

A study on the reaction of iso-propylmethyl ketone (a structural isomer of this compound) with OH radicals identified a stepwise mechanism involving the formation of reactant and product complexes. nih.gov The calculated rate constants provide crucial data for combustion and atmospheric chemistry models. nih.govresearchgate.net Although specific data for this compound is not available, the same methodologies could be applied to determine its reaction rates and thermodynamic properties like enthalpy and Gibbs free energy of reaction. lew.ro

Molecular Dynamics (MD) simulations model the motion of atoms over time, providing a dynamic picture of chemical processes. mdpi.com Unlike static quantum chemical calculations, MD can explore the influence of solvent, temperature, and conformational flexibility on reaction pathways. nih.govacs.org

For reactions involving ketones, MD simulations can be used to:

Study Solvent Effects: Simulate the molecule in a solvent box (e.g., water) to understand how solvent molecules interact with the reactants and influence the reaction pathway.

Investigate Complex Catalytic Cycles: In enzyme-catalyzed reactions, such as those involving ketosteroid isomerase, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can model the reaction within the enzyme's active site. nih.gov This approach treats the reacting species with quantum mechanics while the surrounding protein and solvent are handled by classical mechanics.

Elucidate Reaction Dynamics: For reactions like cycloadditions involving ketone dienolates, MD simulations initiated from the transition state can reveal whether a reaction is concerted (bonds form simultaneously) or stepwise (bonds form sequentially), providing insights beyond the static picture of the potential energy surface. acs.org

While no specific MD simulations for this compound reactions were found, these techniques are powerful tools that could be applied to understand its behavior in complex environments, such as in aldol (B89426) condensation reactions or enzymatic processes. acs.orgdiva-portal.org

Prediction of Spectroscopic Signatures and Molecular Properties from Theoretical Models

A key application of computational chemistry is the prediction of spectroscopic properties. By calculating these properties and comparing them to experimental spectra, the accuracy of the theoretical model and the structural assignment of the molecule can be validated.

Experimental spectroscopic data for this compound, including infrared (IR), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectra, are available in databases such as the NIST WebBook and PubChem. nist.govnih.gov

Theoretical methods can predict these spectra:

Infrared (IR) Spectroscopy: DFT and ab initio calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies correspond to the absorption peaks in an IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations. rsc.org The characteristic C=O stretch for ketones, which appears strongly between 1660-1770 cm⁻¹, can be accurately predicted. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level. chemicalbook.com These calculations provide a theoretical spectrum that can be directly compared with experimental results for structural verification.

Other Properties: Other molecular properties like polarizability and thermodynamic parameters (enthalpy, entropy, heat capacity) at various temperatures can also be computed from the vibrational analysis. researchgate.net

Table 3: Theoretical vs. Experimental Spectroscopy

| Spectroscopic Technique | Predicted Parameters | Computational Method | Experimental Data Source |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net | NIST WebBook, PubChem nist.govnih.gov |

| ¹³C NMR | Chemical Shifts (δ) | GIAO (at DFT level) chemicalbook.com | PubChem nih.gov |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | GIAO (at DFT level) chemicalbook.com | Available for similar compounds chemicalbook.com |

These theoretical predictions serve as a powerful complement to experimental measurements, aiding in the definitive identification and characterization of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dimethyl 3 Hexanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2,4-dimethyl-3-hexanone. It provides insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Elucidation of Complex Stereoisomerism and Regioisomer Identification

This compound possesses chiral centers, leading to the possibility of stereoisomers. High-resolution NMR techniques, such as ¹H and ¹³C NMR, are fundamental in distinguishing between these isomers. nih.gov The chemical shifts and coupling constants of the protons and carbons are unique to each stereoisomer, allowing for their unambiguous identification.

Furthermore, in reactions involving derivatives of this compound, different regioisomers can be formed. researchgate.net NMR spectroscopy, particularly two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), is instrumental in identifying the precise location of functional groups and distinguishing between regioisomers. researchgate.net For instance, the correlation between protons and carbons that are two or three bonds away can definitively establish the connectivity within the molecule. researchgate.net

Dynamic NMR Studies for Conformational Exchange and Reaction Monitoring

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers for bond rotations and understand the conformational exchange processes within the molecule. This information is crucial for comprehending its reactivity and interactions.

Additionally, NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By acquiring spectra at different time intervals, the disappearance of reactants and the appearance of products can be tracked, providing valuable kinetic data and insights into reaction mechanisms.

Hyphenated Mass Spectrometry (MS) Techniques

Mass spectrometry, especially when coupled with chromatographic separation, offers high sensitivity and specificity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Mechanistic Studies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. nih.gov In GC-MS, the sample is first separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for this compound, allowing for its positive identification. nist.gov

For quantitative studies, a known amount of an internal standard is added to the sample. kosfaj.org By comparing the peak area of this compound to that of the internal standard, its concentration in the sample can be accurately determined. kosfaj.orgoup.com This approach is widely used in various applications, including the analysis of flavor compounds in food and beverages. kosfaj.org Mechanistic studies can also benefit from GC-MS by identifying reaction intermediates and byproducts, thus shedding light on the reaction pathway. rsc.org

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 35108 | nih.gov |

| Library | Main library | nih.gov |

| Top Peak (m/z) | 57 | nih.gov |

| 2nd Highest Peak (m/z) | 43 | nih.gov |

| 3rd Highest Peak (m/z) | 41 | nih.gov |

| Kovats Retention Index (Standard Polar) | 1178 | nih.gov |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is essential for confirming the identity of this compound and for characterizing its unknown derivatives or reaction products. kosfaj.org The precise mass measurement allows for the unambiguous determination of the molecular formula. kosfaj.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| Average Mass | 128.215 |

| Monoisotopic Mass | 128.120115 |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared spectroscopy is particularly useful for identifying the carbonyl group (C=O) in this compound, which exhibits a strong absorption band in the characteristic region of the IR spectrum. nih.govnist.gov The position of this band can be influenced by the molecular structure, providing additional structural information. nist.gov Other vibrations, such as C-H stretching and bending, are also observed. nist.gov

Raman spectroscopy is a complementary technique to IR spectroscopy. spectrabase.com While the carbonyl stretch is also observable in the Raman spectrum, other vibrations, such as those of the carbon skeleton, may be more intense. nih.govguidechem.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. researchgate.net

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

|---|---|---|

| ¹³C NMR | Provides information on the carbon skeleton. | nih.gov |

| GC-MS | Shows characteristic fragmentation pattern with a top peak at m/z 57. | nih.govnist.gov |

| FTIR | Strong carbonyl (C=O) absorption. | nih.govnist.gov |

| Raman | Complements IR data, shows skeletal vibrations. | nih.gov |

Characterization of Functional Groups and Molecular Fingerprints

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The NIST WebBook provides gas-phase IR spectrum data for this compound, which serves as a reference for its molecular fingerprint. nist.gov The presence of the carbonyl (C=O) group, a defining feature of ketones, gives rise to a strong absorption band in the IR spectrum, typically in the range of 1715-1705 cm⁻¹. The various C-H bonds within the methyl and ethyl groups also produce characteristic absorption bands.

Raman spectroscopy offers complementary information to IR spectroscopy. guidechem.com While the C=O stretch is also Raman active, other non-polar bonds can provide distinct signals, aiding in the complete vibrational analysis of the molecule. guidechem.comresearchgate.net Spectroscopic data for related compounds, such as 2,4-dimethyl-3-hexanol (B75874), can also be used for comparative analysis. spectrabase.com

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Wavenumber/Chemical Shift | Reference |

| Infrared (IR) Spectroscopy | C=O Stretch | ~1715-1705 cm⁻¹ | nist.gov |

| Raman Spectroscopy | C=O Stretch | Raman active | guidechem.com |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~205–220 ppm |

Note: The exact wavenumber and chemical shift can vary depending on the solvent and experimental conditions.

In-Situ Monitoring of Chemical Reactions and Structural Changes

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of intermediates. aalto.fi In-situ spectroscopic techniques are particularly well-suited for this purpose. For instance, the progress of reactions involving this compound, such as oxidation or reduction, can be tracked by observing the disappearance of the ketone's characteristic carbonyl peak and the appearance of new peaks corresponding to the products, like an alcohol or carboxylic acid.

Techniques like in-situ NMR and gas chromatography-mass spectrometry (GC-MS) can provide detailed structural information on intermediates and products as they are formed. aalto.firesearchgate.net This is crucial for understanding complex reaction pathways and optimizing reaction conditions.

Other Advanced Spectroscopic and Chromatographic Methods

Beyond IR and Raman spectroscopy, other advanced techniques play a significant role in the comprehensive analysis of this compound and its derivatives.

UV-Visible Spectroscopy in Kinetic and Mechanistic Investigations

UV-Visible spectroscopy is a valuable tool for studying the kinetics of chemical reactions. ntnu.nosapub.orgthermofisher.com While saturated ketones like this compound have a relatively weak n→π* transition in the UV region (around 280 nm), this absorption can still be used to monitor changes in concentration over time. researchgate.net By following the rate of disappearance of the reactant or the appearance of a product, the rate law and rate constant for the reaction can be determined. thermofisher.com For example, the kinetics of the reduction of this compound to the corresponding alcohol can be studied by monitoring the decrease in the absorbance of the ketone at its λmax.

Table 2: Application of UV-Visible Spectroscopy in Kinetic Studies

| Reaction Type | Monitored Species | Expected Spectral Change |

| Reduction | This compound | Decrease in absorbance at ~280 nm |

| Derivatization | Ketone-derivative complex | Appearance of a new, often stronger, absorption band at a different wavelength |

High-Performance Liquid Chromatography (HPLC) for Derivatization and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. iranchembook.ir For ketones that lack a strong chromophore, derivatization is often employed to enhance their detection by UV-Visible or fluorescence detectors. researchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form 2,4-dinitrophenylhydrazones. researchgate.netresearchgate.net These derivatives are highly colored and can be readily detected and quantified at the parts-per-billion level. researchgate.net

HPLC methods can be developed to separate this compound from other ketones and aldehydes in complex samples. researchgate.net The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving good resolution. researchgate.net Furthermore, chiral HPLC can be used to separate enantiomers of derivatives of this compound, which is important in stereoselective synthesis and analysis.

Applications in Advanced Organic Synthesis and Materials Science

2,4-Dimethyl-3-hexanone as a Crucial Synthetic Intermediate

As a branched aliphatic ketone, this compound serves as a valuable starting material and intermediate in organic synthesis. Its structure allows for the exploration of stereoselective reactions and its incorporation into complex molecular frameworks.

The synthesis of complex organic molecules with specific stereochemistry is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and biologically active compounds. Branched ketones, such as this compound, are pivotal precursors in this field. The presence of chiral centers and the potential to create new stereocenters through reactions at the carbonyl group or adjacent carbons make them valuable building blocks.

Research into the stereoselective synthesis of related structures, such as chiral β,β-diaryl-α-branched ketones, highlights the importance of controlling the three-dimensional arrangement of atoms in such molecules. acs.orgnih.gov While specific, extensively documented examples of the use of this compound in the synthesis of highly complex, stereochemically defined natural products are not abundant in readily available literature, its fundamental reactivity patterns suggest significant potential. For instance, the reduction of this compound yields 2,4-dimethyl-3-hexanol (B75874), a chiral alcohol that can serve as an intermediate in the synthesis of more complex molecules. nih.gov The stereoselective synthesis of tertiary alcohols with adjacent stereocenters from racemic α-branched ketones is an area of active research, demonstrating the utility of such ketones in creating stereochemically rich structures. chinesechemsoc.org

| Reaction Type | Reagents | Product | Significance |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | 2,4-Dimethyl-3-hexanol | Creation of a chiral alcohol intermediate for further synthesis. nih.gov |

| Oxidation | Potassium permanganate (B83412), Chromic acid | Carboxylic acids | Further functionalization of the carbon skeleton. nih.gov |

Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. In this process, the identification of key bond disconnections and strategic synthons is crucial. The structure of this compound, with its branched alkyl chain and central ketone functionality, can be envisioned as a key fragment in the retrosynthesis of certain complex targets.

While specific examples detailing the retrosynthetic disconnection of a major natural product or drug directly to this compound are not prominently featured in the literature, the general principles of retrosynthesis suggest its potential role. For instance, in the synthesis of a complex molecule containing a sterically hindered core, a fragment resembling this compound could be a logical retrosynthetic target. The synthesis of dialkyl ketones from aliphatic aldehydes through radical N-heterocyclic carbene catalysis represents a modern approach that could be applied in a forward synthesis based on a retrosynthetic analysis involving such ketone fragments. researchgate.net The disconnection of ketones is a fundamental strategy in retrosynthesis, often leading back to precursor alcohols or through Grignard-type reactions. youtube.com

Rational Design of Functionalized Derivatives for Specific Applications

The chemical reactivity of this compound allows for its modification to create a variety of functionalized derivatives. These derivatives can be designed with specific properties for applications in catalysis, materials science, and medicinal chemistry.

The carbonyl group of this compound is a key site for derivatization. It can undergo nucleophilic substitution reactions with various nucleophiles to form a range of ketone adducts. For example, reaction with hydrazine (B178648) or hydroxylamine (B1172632) can yield the corresponding hydrazones or oximes, respectively. nih.gov These adducts can serve as intermediates for the synthesis of more complex heterocyclic scaffolds.

The synthesis of multi-functionalized scaffolds is a significant area of research, and ketones are valuable starting materials in this context. While direct examples using this compound are limited, the general reactivity of ketones is well-established for creating diverse molecular architectures. For instance, the reaction of ketones with other reagents can lead to the formation of highly functionalized heterocyclic systems. chim.itacs.org The development of one-pot multicomponent reactions often utilizes ketones to generate spirocyclic and other complex products in good yields. acs.org

| Adduct/Scaffold Type | Reactants | Potential Application |

| Hydrazone | This compound, Hydrazine | Intermediate for heterocyclic synthesis |

| Oxime | This compound, Hydroxylamine | Intermediate for rearrangements and further functionalization |

| Multi-substituted Indazole Derivatives | Cyclohexanone derivatives, Hydrazine hydrates | Biologically active scaffolds researchgate.net |

Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is of paramount importance in modern organic synthesis. Chiral auxiliaries and ligands are key components of these catalytic systems. While there is no widespread reporting of this compound itself being directly integrated into chiral ligands, the synthesis of chiral molecules derived from ketones is a known strategy.

The development of chiral auxiliaries, often derived from naturally occurring chiral molecules, is a common approach to induce stereoselectivity in reactions. du.ac.in For example, chiral N-amino cyclic carbamate (B1207046) hydrazones can be used for the asymmetric α-alkylation of acyclic ketones. researchgate.net The synthesis of novel chiral ligands is an active area of research, with a focus on creating structures that can effectively control the stereochemical outcome of a reaction. sfu.ca The potential exists to derivatize this compound into a chiral entity that could serve as a ligand or auxiliary in asymmetric transformations, though this remains an area for future exploration.

Exploration of this compound in Novel Material Synthesis

The functionalization of polymers and the creation of new materials with tailored properties is a rapidly advancing field. Ketone functionalities are being explored as reactive handles within polymer chains to enable crosslinking and further modification.

Environmental and Atmospheric Chemistry of 2,4 Dimethyl 3 Hexanone

Atmospheric Formation and Degradation Pathways

The lifecycle of 2,4-dimethyl-3-hexanone in the atmosphere begins with its emission or formation and ends with its degradation through various chemical reactions.

Volatile organic compounds (VOCs) from both natural (biogenic) and human-related (anthropogenic) sources are key precursors to the formation of secondary organic compounds in the atmosphere, including ketones. copernicus.org Biogenic VOCs are significant contributors to the formation of organic aerosols. copernicus.orgnih.gov While direct evidence for the formation of this compound from specific VOC oxidation is not extensively documented, the general pathways are well-understood. For instance, the oxidation of branched alkanes and other hydrocarbons present in vehicular and industrial emissions can lead to the formation of various ketones.

On the biogenic side, this compound has been identified as a volatile component in natural products. For example, it was detected in velvet antler extracts from Korean, Russian, and New Zealand deer, suggesting a biological origin. kosfaj.org In a study comparing different velvet antler extracts, the Korean variety was found to have a significantly higher amount of this compound (0.15 µg/mL) compared to the others. kosfaj.org Ketones in such biological matrices are often considered to be products derived from lipids. kosfaj.org The emission of such compounds from biogenic sources contributes to the pool of VOCs in the atmosphere.

The primary daytime sink for ketones in the troposphere is their reaction with the hydroxyl (OH) radical. github.ioacs.org The rate of this reaction determines the atmospheric lifetime of the ketone. The reaction proceeds via hydrogen atom abstraction from various C-H bonds within the molecule, leading to the formation of alkyl radicals. These radicals then react further, typically with molecular oxygen, initiating a chain of reactions that contribute to the formation of ozone and other secondary pollutants. rsc.org